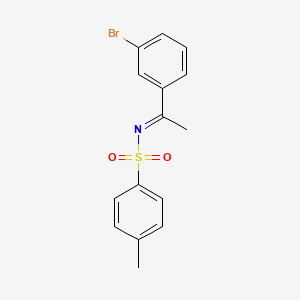

N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide

Description

N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 3-bromophenyl group attached to an ethylidene moiety, which is further linked to a 4-methylbenzenesulfonamide backbone. Sulfonamides are renowned for their versatility in medicinal chemistry, often exhibiting antimicrobial, antitumor, or enzyme-inhibitory activities. The presence of the bromine atom at the 3-position of the phenyl ring introduces steric and electronic effects that may enhance lipophilicity and influence binding interactions in biological systems.

Properties

Molecular Formula |

C15H14BrNO2S |

|---|---|

Molecular Weight |

352.2 g/mol |

IUPAC Name |

(NE)-N-[1-(3-bromophenyl)ethylidene]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C15H14BrNO2S/c1-11-6-8-15(9-7-11)20(18,19)17-12(2)13-4-3-5-14(16)10-13/h3-10H,1-2H3/b17-12+ |

InChI Key |

JQQKBYQVHGIDNB-SFQUDFHCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC(=CC=C2)Br |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation Reaction

The primary route involves the acid-catalyzed condensation of 4-methylbenzenesulfonohydrazide with 3-bromoacetophenone. This method is widely employed for hydrazone derivatives and aligns with protocols for structurally similar compounds.

- Reactants :

- 4-Methylbenzenesulfonohydrazide (1.0 equiv)

- 3-Bromoacetophenone (1.2 equiv)

-

- Solvent : Ethanol or methanol (anhydrous)

- Catalyst : Concentrated HCl or glacial acetic acid (2–3 drops)

- Temperature : Reflux (~80°C for ethanol)

- Time : 4–6 hours (monitored via TLC)

Workup :

Yield : 75–85% under optimized conditions.

Optimization of Reaction Parameters

Key factors influencing yield and purity include solvent choice, catalyst, and stoichiometry. Data from analogous syntheses (, Table 1) highlight the following:

| Parameter | Optimal Choice | Suboptimal Choices (Yield Drop) |

|---|---|---|

| Solvent | Ethanol | DMSO (10%), DMF (6%) |

| Catalyst | HCl (conc.) | Pyridine (32%), K₂CO₃ (8%) |

| Temperature | Reflux | RT (50–60% yield) |

| Molar Ratio | 1:1.2 (hydrazide:ketone) | 1:1 (incomplete reaction) |

Analytical Characterization

- IR (KBr) : Peaks at 3063 cm⁻¹ (C-H aromatic), 1564 cm⁻¹ (C=N), 1309 cm⁻¹ (S=O).

- ¹H NMR (DMSO-d₆) : δ 7.80 (d, J = 8.2 Hz, 2H, aromatic), 7.33 (d, J = 8.2 Hz, 2H, aromatic), 2.40 (s, 3H, CH₃).

- X-ray Crystallography : Confirms E-configuration of the hydrazone bond (CCDC 2075031).

Challenges and Mitigation

- Low Solubility : Use polar aprotic solvents (e.g., DMF) during purification, despite risks of decomposition.

- Byproducts : Optimize stoichiometry and avoid excess ketone to minimize imine side products.

Chemical Reactions Analysis

N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions:

Oxidation: It may be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction can yield the corresponding sulfonamide.

Substitution: The bromine atom can be substituted with other functional groups.

Common reagents and conditions depend on the specific reaction type. For example:

Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).

Reduction: Employ reducing agents such as sodium borohydride (NaBH₄).

Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine.

Major products formed depend on the reaction conditions and substituents present.

Scientific Research Applications

Medicinal Chemistry: It could serve as a scaffold for designing new drugs targeting specific enzymes or receptors.

Organic Synthesis: As an intermediate, it contributes to the synthesis of more complex molecules.

Photometric Determination: Related compounds have been used in spectrophotometric determination methods for metal ions.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, affecting enzymatic processes or cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The substituents on the phenyl ring significantly alter physicochemical and biological properties. Key comparisons include:

- Electronic Effects : Bromine (3-Br) is electron-withdrawing, increasing electrophilicity compared to ethyl (4-Et, electron-donating) or hydroxyl (2-OH, electron-donating and H-bonding) groups. This influences reactivity in nucleophilic substitution or binding to biological targets .

Spectroscopic Characterization

Biological Activity

N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group linked to a bromophenyl moiety, which enhances its reactivity and biological efficacy. The presence of the bromine atom is particularly noteworthy as it influences molecular interactions within biological systems, potentially enhancing the compound's pharmacological properties.

N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide exhibits multiple mechanisms of action, including:

- Enzyme Inhibition : The compound acts as a competitive inhibitor of Human Neutrophil Elastase (hNE), which is involved in various inflammatory processes. Preliminary studies indicate an IC50 value of 35.2 μM, suggesting moderate inhibitory activity against hNE.

- Anticancer Activity : Research has shown that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-231. For instance, a related compound demonstrated a 22-fold increase in annexin V-FITC positive apoptotic cells compared to controls . This suggests that N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide may also possess similar anticancer properties.

Antitumor Effects

Studies have indicated that compounds structurally related to N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide exhibit significant antitumor activities. For example:

- Cell Viability : Compounds with similar structures have been shown to reduce cell viability in breast cancer cell lines (MDA-MB-231) significantly, with IC50 values ranging from 2.43 to 7.84 μM .

- Apoptosis Induction : The induction of apoptosis has been confirmed through increased caspase-3 activity and morphological changes in treated cells .

Antibacterial Properties

The antibacterial potential of sulfonamide derivatives has been well-documented. Preliminary findings suggest that N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide may also exhibit antibacterial activity against various pathogens:

- Inhibition of Bacterial Growth : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Case Studies and Experimental Findings

Several studies have explored the biological activity of compounds related to N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide:

Q & A

Q. 1.1. What are the common synthetic routes for N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 4-methylbenzenesulfonyl chloride and a 3-bromophenyl ethylidene amine precursor. Key steps include:

- Condensation : Formation of the Schiff base (ethylidene linkage) under anhydrous conditions using catalysts like acetic acid or molecular sieves .

- Sulfonamide Coupling : Reaction of the amine intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane or DMF, with triethylamine as a base to scavenge HCl .

Optimization focuses on temperature (0–25°C), solvent polarity (DMF for slow reactions, dichloromethane for faster kinetics), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to minimize byproducts .

Q. 1.2. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : and NMR identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide groups (δ 2.4 ppm for methyl) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar sulfonamide group and dihedral angles between the bromophenyl and tolyl moieties. SHELX software is standard for refinement, particularly for handling twinned data or high-resolution structures .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (326.21 g/mol) and fragmentation patterns .

Q. 1.3. What preliminary biological screening assays are suitable for this compound?

- Enzyme Inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition) due to sulfonamide’s affinity for zinc-containing active sites .

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .

Advanced Research Questions

Q. 2.1. How can experimental design address low yields in the Schiff base formation step?

Low yields often stem from moisture sensitivity or imine reversibility. Strategies include:

- Dehydration : Use molecular sieves or azeotropic distillation with toluene to shift equilibrium toward product .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to accelerate condensation .

- In Situ Monitoring : Employ FT-IR or NMR to track imine formation and adjust reaction time dynamically .

Q. 2.2. How should researchers resolve contradictions in crystallographic data, such as disordered bromine atoms?

Disorder in heavy atoms (e.g., Br) can arise from crystal packing or twinning. Mitigation involves:

- Data Collection : Use low-temperature (100 K) measurements to reduce thermal motion .

- Refinement Tools : SHELXL’s PART instruction or ISOR restraints to model anisotropic displacement parameters .

- Validation : Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular interactions .

Q. 2.3. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide bioactivity?

- Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO) at the 3-bromophenyl position to modulate lipophilicity and target binding .

- Pharmacophore Modeling : Overlay crystal structures with known inhibitors (e.g., COX-2 or CA IX) to identify critical hydrogen-bonding motifs .

- Biological Profiling : Compare IC trends across analogs to correlate substituent effects with potency .

Q. 2.4. How can computational methods enhance understanding of this compound’s mechanism of action?

- Docking Studies : Use AutoDock Vina to predict binding modes in enzymes like carbonic anhydrase, focusing on sulfonamide-Zn coordination .

- MD Simulations : GROMACS simulations (20 ns) assess stability of ligand-protein complexes in physiological conditions .

- QSAR Models : Generate 2D/3D descriptors (e.g., logP, polar surface area) to predict bioavailability or toxicity .

Data Contradiction and Reproducibility

Q. 3.1. How to address inconsistencies in biological activity data across research groups?

- Standardize Assays : Adopt CLSI guidelines for antimicrobial testing or use identical cell lines/passage numbers in cytotoxicity studies .

- Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to normalize inter-lab variability .

- Batch Analysis : Verify compound purity (>95% via HPLC) and confirm stereochemical stability (e.g., no imine racemization) .

Q. 3.2. What are common pitfalls in interpreting NMR spectra of this compound?

- Rotamer Effects : Sulfonamide N–S bond rotation can split peaks; use elevated temperatures (50°C) or DMSO-d to coalesce signals .

- Residual Solvents : DMF (δ 2.7–2.9 ppm) or dichloromethane (δ 5.3 ppm) may obscure aromatic regions—re-precipitate samples before analysis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.